(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, with the chemical formula C₁₂H₁₅BClNO₃ and CAS number 957120-47-7, is a boronic acid derivative characterized by the presence of a piperidine carbonyl group and a chlorine atom on the aromatic ring. This compound appears as a solid at room temperature and has a molecular weight of approximately 267.52 g/mol. It is typically stored under inert atmosphere conditions at room temperature and has a melting point range of 142–145 °C .
As mentioned previously, the primary application of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is likely in Suzuki-Miyaura couplings. In this reaction, the boronic acid moiety acts as a nucleophile, attacking the electrophilic carbon of the halide substrate and forming a new carbon-carbon bond through the palladium-catalyzed mechanism [].
Boronic acids are a class of organic compounds known for their ability to participate in Suzuki-Miyaura couplings []. This reaction is a cornerstone of organic synthesis, allowing the formation of carbon-carbon bonds between a boronic acid and a halide or triflate. (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid could potentially serve as a building block in the synthesis of complex organic molecules with desired properties.
The presence of a chlorine atom at the 3rd position of the phenyl ring can act as a reactive site for further functionalization. Depending on the reaction conditions, the chlorine can be replaced with other functional groups, allowing for diversification of the molecule's properties [].
The piperidine-1-carbonyl group introduces a nitrogen atom and a carbonyl group into the molecule. This can be beneficial for several reasons:
The synthesis of (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid typically involves several steps:
Specific synthetic routes may vary based on available starting materials and desired purity levels.
(3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid is primarily used in research settings, particularly in organic synthesis and medicinal chemistry. Its applications include:
Several compounds share structural characteristics with (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid, including other boronic acids and derivatives:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Chloro-4-fluorophenylboronic acid | C₁₂H₁₂BClFNO₃ | Contains fluorine instead of piperidine |
4-Bromo-2-methylphenylboronic acid | C₉H₉BBrO₂ | Bromine substitution on aromatic ring |
3-Pyridin-4-ylboronic acid | C₇H₈BNO₂ | Contains a pyridine ring instead |
These compounds are notable for their varying substituents on the aromatic ring and different heterocycles, which can influence their reactivity and biological activity. The unique combination of a piperidine carbonyl group and chlorine atom in (3-Chloro-5-(piperidine-1-carbonyl)phenyl)boronic acid sets it apart from these similar compounds, potentially imparting distinct properties that could be advantageous in specific applications.